6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 8th positions, and a carboxylic acid group at the 3rd position. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,8-dimethylimidazo[1,2-a]pyridine.
Bromination: The bromination of 2,8-dimethylimidazo[1,2-a]pyridine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under basic conditions to introduce the carboxylic acid group at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced analogs, and coupled products with various functional groups.
Scientific Research Applications
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anti-tuberculosis and anti-cancer drugs.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Iodo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRIOCRUCWEZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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